molecular formula C8H18ClNO B13644409 cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride

cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride

Katalognummer: B13644409
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: MBQMFGCEHCJMHL-KZYPOYLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include a cyclohexanol ring substituted with a dimethylamino group.

Vorbereitungsmethoden

The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Analyse Chemischer Reaktionen

cis-3-(Dimethylamino)cyclohexanol hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

cis-3-(Dimethylamino)cyclohexanol hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

cis-3-(Dimethylamino)cyclohexanol hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of cis-3-(Dimethylamino)cyclohexanol hydrochloride, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

(1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI-Schlüssel

MBQMFGCEHCJMHL-KZYPOYLOSA-N

Isomerische SMILES

CN(C)[C@H]1CCC[C@H](C1)O.Cl

Kanonische SMILES

CN(C)C1CCCC(C1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.